(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H17BrN2O3S and its molecular weight is 433.32. The purity is usually 95%.
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Biological Activity
(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C18H18BrN2O2S and a molecular weight of approximately 396.32 g/mol. The structure features a benzo[d]thiazole core, which is known for various biological activities, including anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzo[d]thiazole ring.
- Introduction of the bromo substituent.
- Coupling with the 3-phenylpropanoyl group.
- Esterification to yield the final product.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, compounds derived from the benzo[d]thiazole scaffold have shown efficacy against various cancer cell lines, including:
- Hep3B : A study indicated that certain derivatives led to a notable reduction in cell viability with IC50 values in the low micromolar range, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Hep3B | 5.4 | G2-M phase arrest |
Compound B | MCF7 | 7.8 | Apoptosis induction |
(Z)-methyl 2-(...) | Hep3B | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2-M phase arrest in cancer cells, leading to reduced proliferation .
- Apoptosis Induction : Activation of apoptotic pathways has been observed, suggesting that these compounds can trigger programmed cell death in malignant cells.
Antioxidant Activity
In addition to anticancer properties, derivatives of this compound may also exhibit antioxidant activity. The DPPH assay has been commonly used to evaluate this property, with results indicating varying degrees of free radical scavenging ability among different derivatives.
Case Studies
- Study on Hepatocellular Carcinoma : A derivative similar to (Z)-methyl 2-(...) was evaluated for its anticancer potential against Hep3B cells, showing significant inhibition of cell growth and induction of apoptosis.
- Comparative Analysis with Known Antioxidants : Various derivatives were compared against Trolox in antioxidant assays, revealing that some exhibited comparable or superior activity in scavenging free radicals .
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJVIOWFXKYFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.